![molecular formula C15H16N2O4S B2479882 Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 325978-57-2](/img/structure/B2479882.png)

Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, such as Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate, involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Compound Derivatives

Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate is a compound that has not been directly referenced in the available literature. However, the exploration of thiazole derivatives and related compounds has been extensive, demonstrating the versatility and wide applicability of such molecules in the field of organic chemistry and medicinal chemistry. For instance, the synthesis of various condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling shows the potential of utilizing similar methodologies for ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate derivatives (Shimizu, Hirano, Satoh, & Miura, 2009). Additionally, the creation of lignan conjugates through cyclopropanation, exhibiting antimicrobial and antioxidant activities, highlights the compound's potential applications in bioactive molecule development (Raghavendra et al., 2016).

Antimicrobial and Antioxidant Properties

Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have led to the discovery of derivatives with significant antimicrobial activities. Such studies suggest that modifications on the thiazole ring, similar to those in ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate, could yield compounds with beneficial biological activities (Desai, Bhatt, & Joshi, 2019).

Apoptosis-Inducing Agents for Cancer Research

Research into thiazole derivatives has also unveiled their potential as apoptosis-inducing agents in cancer treatment. A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate, demonstrated significant antiproliferative potential against cancer cell lines, suggesting a promising avenue for the development of novel anticancer therapies (Gad et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-3-20-11-7-5-10(6-8-11)13(18)17-15-16-12(9-22-15)14(19)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQMLXZQOLPKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330244 |

Source

|

| Record name | ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

CAS RN |

325978-57-2 |

Source

|

| Record name | ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479799.png)

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)

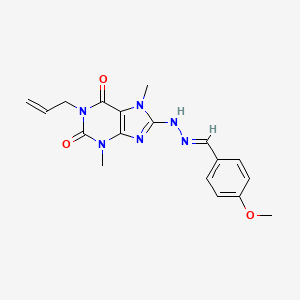

![8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479802.png)

![1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2479804.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2479808.png)

![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2479809.png)

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2479810.png)

![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)

![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)